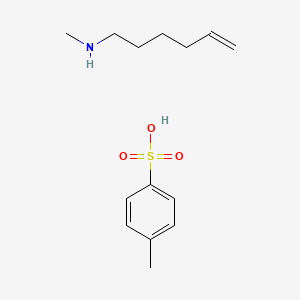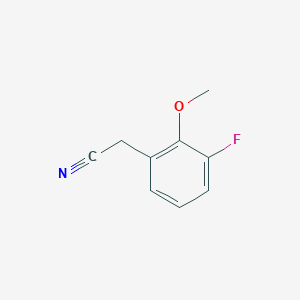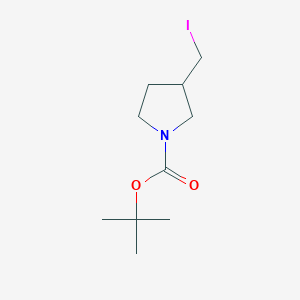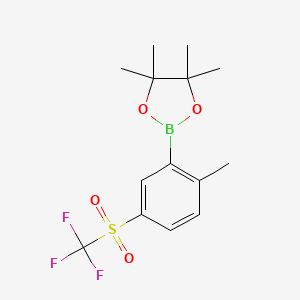
4,4,5,5-Tetramethyl-2-(2-methyl-5-((trifluoromethyl)sulfonyl)phenyl)-1,3,2-dioxaborolane
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(2-methyl-5-((trifluoromethyl)sulfonyl)phenyl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H18BF3O4S and its molecular weight is 350.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4,5,5-Tetramethyl-2-(2-methyl-5-((trifluoromethyl)sulfonyl)phenyl)-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,5,5-Tetramethyl-2-(2-methyl-5-((trifluoromethyl)sulfonyl)phenyl)-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Structural Analysis
- The compound has been prepared through rhodium-catalyzed hydroboration and characterized by X-ray diffraction. It crystallized in the monoclinic space group, with no significant intramolecular or intermolecular interaction observed with the Lewis acidic boron atom (Coombs et al., 2006).
2. Chemical Derivatives and Inhibitory Activity
- Derivatives like 2-mercapto- and 2-piperazino-methyl-phenylboronic acid have been synthesized, displaying inhibitory activity against serine proteases including thrombin (Spencer et al., 2002).
3. Improved Methods in Organic Synthesis
- An effective method for the borylation of arylbromides has been developed using this compound, particularly for sulfonyl group-containing arylbromides (Takagi & Yamakawa, 2013).
4. Potential in Neurodegenerative Disease Research
- Synthesized derivatives are currently being tested for potential therapeutic applications in neurodegenerative diseases. These compounds have been used to synthesize boron-containing polyenes, which could be new materials for LCD technology (Das et al., 2015).
5. Molecular Structure and DFT Analysis
- The molecular structure of derivatives of this compound was confirmed through FTIR, NMR, and mass spectrometry, and further studied using density functional theory (DFT) to reveal physicochemical properties (Huang et al., 2021).
6. Nanoparticle Synthesis for Enhanced Brightness
- Used in the synthesis of heterodifunctional polyfluorenes, leading to the creation of nanoparticles with bright fluorescence, applicable in LCD technology (Fischer et al., 2013).
7. Application in Detection of Biological Molecules
- A new derivative was synthesized for sensitive and selective detection of H2O2 in living cells, showcasing its application in biological and medical research (Nie et al., 2020).
8. Electrochemical Properties and Applications
- The compound's electrochemical properties were studied, revealing potential for selective substitution reactions in organic synthesis (Tanigawa et al., 2016).
9. Precision Polymer Synthesis
- Utilized in the precision synthesis of polyfluorenes, demonstrating its role in producing materials with specific molecular weights and narrow distributions, crucial for advanced material development (Yokozawa et al., 2011).
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-methyl-5-(trifluoromethylsulfonyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O4S/c1-9-6-7-10(23(19,20)14(16,17)18)8-11(9)15-21-12(2,3)13(4,5)22-15/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNPSGDEXSAHSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)S(=O)(=O)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674992 | |
| Record name | 4,4,5,5-Tetramethyl-2-[2-methyl-5-(trifluoromethanesulfonyl)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(2-methyl-5-((trifluoromethyl)sulfonyl)phenyl)-1,3,2-dioxaborolane | |
CAS RN |
1150271-69-4 | |
| Record name | 4,4,5,5-Tetramethyl-2-[2-methyl-5-(trifluoromethanesulfonyl)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



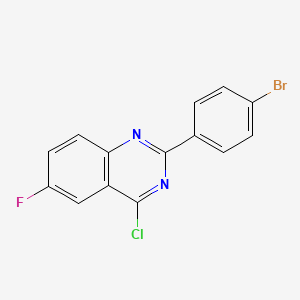
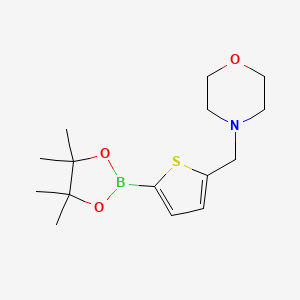

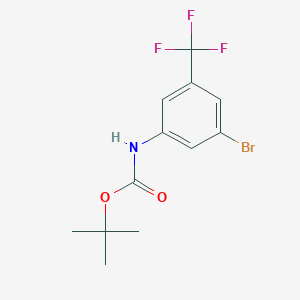
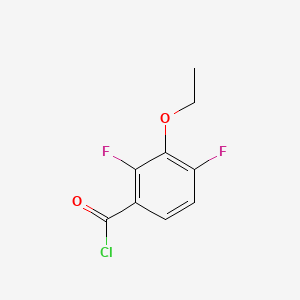
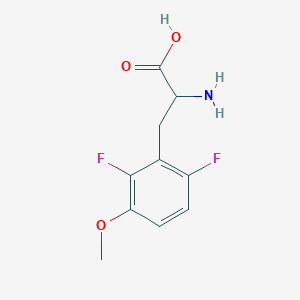
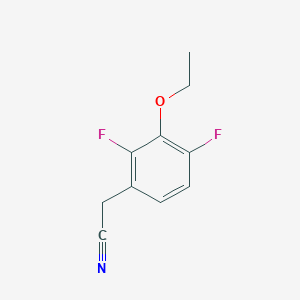
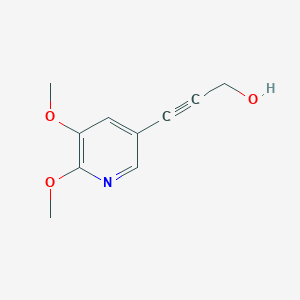
![4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1393396.png)
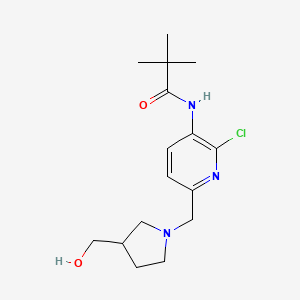
![3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol](/img/structure/B1393401.png)
